An In-depth Technical Guide to 8-Quinolinol, 2,2'-(butylimino)bis-: Structure, Properties, and Potential Applications
An In-depth Technical Guide to 8-Quinolinol, 2,2'-(butylimino)bis-: Structure, Properties, and Potential Applications
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and potential applications of the bis-8-quinolinol derivative, 8-Quinolinol, 2,2'-(butylimino)bis-, also known as N-Butyl-2,2'-imino-di(8-quinolinol). Given the limited publicly available data for this specific molecule, this document establishes a foundational understanding by leveraging the extensive knowledge of the parent 8-hydroxyquinoline (8-HQ) scaffold and related derivatives. The insights provided herein are intended to inform and guide future research and development efforts.
Introduction: The Versatile 8-Hydroxyquinoline Scaffold
8-Hydroxyquinoline (8-HQ), a heterocyclic organic compound, is a cornerstone in coordination chemistry and medicinal drug discovery. Its unique structure, featuring a planar bicyclic system with a hydroxyl group at the 8-position, endows it with potent metal-chelating capabilities.[1] This ability to bind a wide array of metal ions has led to its exploration in diverse applications, ranging from analytical reagents and fluorescent sensors to therapeutic agents with antimicrobial, anticancer, and neuroprotective properties.[2] The derivatization of the 8-HQ core is a common strategy to modulate its physicochemical properties, enhance its biological activity, and tailor its selectivity for specific applications.
The subject of this guide, 8-Quinolinol, 2,2'-(butylimino)bis-, represents a sophisticated iteration of the 8-HQ scaffold. By linking two 8-quinolinol units via a butyl-imino bridge at their respective 2-positions, a multidentate chelating agent is formed. This structural arrangement is anticipated to confer unique coordination chemistry and biological activities compared to its monomeric precursor.
Chemical Structure and Identification
The chemical identity of 8-Quinolinol, 2,2'-(butylimino)bis- is established through its systematic nomenclature and unique identifiers.
| Identifier | Value |
| Systematic Name | 2-[butyl(8-hydroxy-2-quinolyl)amino]quinolin-8-ol |
| Common Name | N-Butyl-2,2'-imino-di(8-quinolinol) |
| CAS Number | 82361-90-8[3][4][5] |
| Molecular Formula | C₂₂H₂₁N₃O₂[3] |
| Molecular Weight | 359.42 g/mol [3] |
The molecular structure consists of two 8-hydroxyquinoline moieties linked at the C2 position by a secondary amine, with a butyl group attached to the nitrogen atom. This structure creates a flexible yet robust framework for metal ion chelation, involving the hydroxyl groups and the quinoline nitrogen atoms.
Caption: Chemical structure of 8-Quinolinol, 2,2'-(butylimino)bis-.
Physicochemical Properties: An Extrapolative Analysis
| Property | Predicted/Inferred Value | Rationale |
| Appearance | Likely a crystalline solid, potentially colored. | 8-Hydroxyquinoline is a white to pale yellow crystalline powder. The extended conjugation and potential for charge-transfer interactions in the bis-structure may lead to a more colored compound. |
| Solubility | Poorly soluble in water; soluble in organic solvents. | The parent 8-HQ has low water solubility. The addition of a butyl group and the larger overall structure will likely further decrease aqueous solubility while enhancing solubility in nonpolar organic solvents. |
| Melting Point | Expected to be significantly higher than 8-HQ (76 °C). | The increased molecular weight and potential for intermolecular interactions (hydrogen bonding, π-stacking) would lead to a higher melting point. |
| pKa | Expected to have at least two pKa values. | The two hydroxyl groups will have pKa values influenced by the electronic effects of the rest of the molecule. The imino nitrogen could also be protonated under acidic conditions. |
Synthesis Strategy: A Proposed Methodological Approach
A plausible synthetic route to 8-Quinolinol, 2,2'-(butylimino)bis- would likely involve the reaction of 2-amino-8-hydroxyquinoline with 2-chloro-8-hydroxyquinoline followed by N-alkylation with a butyl halide, or a direct reaction between 2-amino-8-hydroxyquinoline and a suitable butylating agent that can also facilitate the coupling. A more direct approach could be a variation of the Buchwald-Hartwig amination.
Proposed Synthetic Workflow:
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Preparation of 2-Amino-8-hydroxyquinoline: This can be synthesized from 8-hydroxyquinoline through various established methods, such as nitration followed by reduction.
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Preparation of 2-Chloro-8-hydroxyquinoline: This can be prepared from 8-hydroxyquinoline-N-oxide.
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Coupling Reaction: A palladium-catalyzed cross-coupling reaction between 2-amino-8-hydroxyquinoline and 2-chloro-8-hydroxyquinoline would form the 2,2'-iminobis(8-quinolinol) intermediate.
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N-Alkylation: The intermediate would then be reacted with a butyl halide (e.g., butyl bromide) in the presence of a base to introduce the butyl group on the imino nitrogen.
Caption: Proposed synthetic workflow for 8-Quinolinol, 2,2'-(butylimino)bis-.
Potential Applications: A Horizon of Possibilities
The unique structural features of 8-Quinolinol, 2,2'-(butylimino)bis- suggest a range of potential applications, primarily centered around its enhanced chelating ability.
Coordination Chemistry and Catalysis
The multidentate nature of this ligand makes it a prime candidate for the formation of stable complexes with a variety of metal ions. These metal complexes could find applications as:
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Homogeneous Catalysts: The well-defined coordination sphere around a metal center could facilitate specific catalytic transformations.
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Luminescent Materials: 8-Hydroxyquinoline and its metal complexes are known for their fluorescent properties.[6] The bis-8-quinolinol structure could lead to novel photophysical properties, making it a candidate for use in organic light-emitting diodes (OLEDs) or as a fluorescent probe for metal ion detection.
Medicinal Chemistry and Drug Development
The biological activities of 8-hydroxyquinoline derivatives are often linked to their ability to interact with metal ions that are crucial for biological processes.[1][7][8] Potential therapeutic applications include:
-
Anticancer Agents: Many 8-HQ derivatives have shown promise as anticancer agents, often through mechanisms involving the chelation of iron or copper, which are essential for tumor growth.[1] The bis-8-quinolinol structure could lead to enhanced cytotoxicity or altered selectivity.
-
Neuroprotective Agents: Dysregulation of metal ion homeostasis is implicated in several neurodegenerative diseases.[8] Chelating agents that can restore metal ion balance are being investigated as potential treatments.
-
Antimicrobial Agents: The antimicrobial activity of 8-hydroxyquinoline is well-documented and is often attributed to its ability to chelate essential metal ions required by microbes.[9]
Safety and Handling
While a specific safety data sheet for 8-Quinolinol, 2,2'-(butylimino)bis- is not widely available, the hazards can be inferred from the parent compound, 8-hydroxyquinoline. 8-Hydroxyquinoline is known to be harmful if swallowed, causes serious eye damage, and may cause an allergic skin reaction.[1] It is also suspected of causing genetic defects and is toxic to aquatic life.[1] Therefore, it is imperative to handle 8-Quinolinol, 2,2'-(butylimino)bis- with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or a fume hood.
Future Directions and Conclusion
8-Quinolinol, 2,2'-(butylimino)bis- is a molecule with significant untapped potential. Its structure as a multidentate chelating agent derived from the versatile 8-hydroxyquinoline scaffold suggests a rich field of investigation for researchers in coordination chemistry, materials science, and medicinal drug discovery.
Future research should focus on:
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Development and optimization of a reliable synthetic route.
-
Thorough characterization of its physicochemical properties. This includes obtaining detailed spectroscopic data (NMR, IR, Mass Spectrometry) and determining its solubility and stability profiles.
-
Systematic investigation of its coordination chemistry with a range of metal ions.
-
Screening for biological activity in relevant assays to explore its potential as an anticancer, neuroprotective, or antimicrobial agent.
By building upon the extensive knowledge of the 8-hydroxyquinoline family, the scientific community can unlock the full potential of this promising derivative.
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